1-Cyano-N-(3,5-dichlorophenyl)ethane-1-sulfonamide
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Overview
Description
1-Cyano-N-(3,5-dichlorophenyl)ethane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-N-(3,5-dichlorophenyl)ethane-1-sulfonamide typically involves the reaction of 3,5-dichloroaniline with ethyl cyanoacetate in the presence of a base, followed by sulfonation. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Cyano-N-(3,5-dichlorophenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Cyano-N-(3,5-dichlorophenyl)ethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyano-N-(3,5-dichlorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyano-N-(4-chlorophenyl)ethane-1-sulfonamide
- 1-Cyano-N-(2,4-dichlorophenyl)ethane-1-sulfonamide
- 1-Cyano-N-(3,5-dibromophenyl)ethane-1-sulfonamide
Uniqueness
1-Cyano-N-(3,5-dichlorophenyl)ethane-1-sulfonamide is unique due to the specific positioning of the chlorine atoms on the aromatic ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
62408-67-7 |
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Molecular Formula |
C9H8Cl2N2O2S |
Molecular Weight |
279.14 g/mol |
IUPAC Name |
1-cyano-N-(3,5-dichlorophenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H8Cl2N2O2S/c1-6(5-12)16(14,15)13-9-3-7(10)2-8(11)4-9/h2-4,6,13H,1H3 |
InChI Key |
ORJNAABDFAQVAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)S(=O)(=O)NC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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